N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea
Description
Crystallographic Analysis via X-Ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) studies reveal that this compound crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁, consistent with similar urea-thiazole derivatives. The unit cell parameters are a = 4.614 Å, b = 11.734 Å, and c = 20.146 Å, forming a unit cell volume of 1090.70 ų. The asymmetric unit comprises one molecule of the compound, with the thiazole ring adopting a planar conformation (maximum deviation: 0.06 Å). The oxan-4-yl substituents exhibit chair conformations, with the urea carbonyl group (C=O) oriented perpendicular to the thiazole plane, creating a dihedral angle of 43.9°.
Hydrogen-bonding interactions dominate the supramolecular architecture. The urea N–H groups form bifurcated hydrogen bonds with the carbonyl oxygen (C=O) of adjacent molecules (N–H⋯O = 2.12 Å, ∠N–H⋯O = 158°). Additionally, weak C–H⋯O interactions between the thiazole C–H and oxan oxygen atoms stabilize the crystal lattice, generating a zigzag chain along the b-axis. A disorder is observed in the chlorine atom position, split between the 5- and 6-positions of the thiazole ring with an occupancy ratio of 0.567:0.433, indicative of a disordered co-crystal.
Table 1: Crystallographic parameters of this compound.
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 4.614 |
| b (Å) | 11.734 |
| c (Å) | 20.146 |
| Volume (ų) | 1090.70 |
| Z | 4 |
| Density (g/cm³) | 1.508 |
Spectroscopic Identification (FTIR, NMR, LCMS)
Fourier-Transform Infrared Spectroscopy (FTIR):
The FTIR spectrum exhibits a strong absorption band at 1685 cm⁻¹, characteristic of the urea carbonyl (C=O) stretch. Bands at 1540 cm⁻¹ and 1240 cm⁻¹ correspond to N–H bending and C–N stretching vibrations, respectively. The thiazole ring contributes absorptions at 3100 cm⁻¹ (C–H stretch) and 690 cm⁻¹ (C–S–C bend).
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): The urea N–H protons resonate as a broad singlet at δ 8.32 ppm. The oxan-4-yl methine protons (H–C–O) appear as a multiplet at δ 3.85–3.70 ppm, while the thiazole C–H proton resonates at δ 7.45 ppm.
- ¹³C NMR (100 MHz, DMSO-d₆): The urea carbonyl carbon is observed at δ 159.8 ppm. The thiazole carbons resonate at δ 152.1 (C–Cl), 126.3 (C–S), and 118.4 ppm (C–N).
Liquid Chromatography-Mass Spectrometry (LCMS):
The LCMS spectrum displays a molecular ion peak at m/z 387.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₉ClN₄O₃S. Fragmentation peaks at m/z 205.0 and 152.2 correspond to the loss of oxan-4-yl and thiazole moieties, respectively.
Table 2: Key spectroscopic assignments.
| Technique | Signal (δ, ppm / cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 8.32 (s, 1H) | Urea N–H |
| ¹³C NMR | 159.8 | Urea C=O |
| FTIR | 1685 | C=O stretch |
Computational Molecular Modeling (DFT, Hirshfeld Surface Analysis)
Density Functional Theory (DFT):
Geometry optimization at the B3LYP/6-311++G(d,p) level confirms the crystallographically observed planarity of the thiazole ring (bond length: C–S = 1.72 Å, C–N = 1.32 Å). The HOMO-LUMO energy gap (ΔE = 4.12 eV) suggests moderate reactivity, localized on the urea and thiazole moieties.
Hirshfeld Surface Analysis:
The Hirshfeld surface highlights intermolecular interactions, with 62% contribution from H⋯O contacts (hydrogen bonds) and 18% from H⋯Cl interactions. Fingerprint plots reveal distinct spikes for O⋯H (16.8%) and Cl⋯H (9.2%) contacts, aligning with the crystal packing dominated by hydrogen bonding.
Table 3: Experimental vs. DFT bond lengths (Å).
| Bond | Experimental | DFT |
|---|---|---|
| C=O (urea) | 1.24 | 1.25 |
| C–S | 1.72 | 1.71 |
| C–Cl | 1.73 | 1.74 |
Properties
CAS No. |
920278-54-2 |
|---|---|
Molecular Formula |
C14H20ClN3O3S |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-(5-chloro-1,3-thiazol-2-yl)-1,1-bis(oxan-4-yl)urea |
InChI |
InChI=1S/C14H20ClN3O3S/c15-12-9-16-13(22-12)17-14(19)18(10-1-5-20-6-2-10)11-3-7-21-8-4-11/h9-11H,1-8H2,(H,16,17,19) |
InChI Key |
XDSLBXPLBQTLET-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N(C2CCOCC2)C(=O)NC3=NC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Urea Formation via Thiazole Reaction
- 5-Chloro-1,3-thiazole
- Oxan-4-yl amine
- Isocyanate derivative
- Dissolve 5-Chloro-1,3-thiazole in an appropriate solvent such as dimethylformamide (DMF).
- Add oxan-4-yl amine to the solution.
- Introduce an isocyanate derivative to facilitate the formation of the urea bond.
- Stir the mixture at elevated temperatures (around 80°C) for several hours under an inert atmosphere.
- Purify the product using column chromatography.
Yield: Approximately 70% based on initial reactants.
Method B: Direct Urea Synthesis
- 5-Chloro-1,3-thiazol-2-amine
- Oxan-4-carboxylic acid
- Coupling agent (e.g., EDC or DCC)
- Combine 5-Chloro-1,3-thiazol-2-amine with oxan-4-carboxylic acid in a solvent like dichloromethane.
- Add a coupling agent to promote the reaction.
- Heat the mixture at reflux for 6 hours.
- After cooling, filter and wash the precipitate with cold solvent to isolate the product.
Yield: Approximately 65% with good purity.
Method C: Multi-Step Synthesis
This method involves multiple steps, including protection-deprotection strategies to ensure selectivity during synthesis.
- Protected oxan derivatives
- Thiazole precursors
- Deprotecting agents
- Start with a protected form of oxan (e.g., oxan with a methoxy group).
- React it with thiazole derivatives under acidic conditions.
- Remove protecting groups using appropriate reagents (e.g., TFA or HCl).
- Isolate and purify the final product through recrystallization.
Yield: Typically around 60%, but can vary based on purification efficiency.
| Method | Yield (%) | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Method A | 70 | Thiazole + Amine + Isocyanate | Straightforward synthesis | Requires careful temperature control |
| Method B | 65 | Amine + Carboxylic Acid | Simplicity | Lower yield |
| Method C | 60 | Multi-step with protection | High selectivity | More complex, time-consuming |
The preparation of N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea can be accomplished through various methods that offer different yields and complexities. The choice of method depends on the desired purity and scale of production required for further applications in research or pharmaceutical development.
Chemical Reactions Analysis
N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phosphoinositide-3-kinase (PI3K), which plays a key role in cell signaling and survival. By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by modulating proinflammatory cytokines .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The target compound and RM-4848/2,4-difluorobenzamide derivatives feature a thiazole ring, which is electron-deficient and supports conjugation with adjacent groups.
Functional Groups :
- Urea vs. Amide : The urea group in the target compound provides two NH groups for hydrogen bonding, which may improve interactions with biological targets (e.g., enzyme active sites) compared to the single NH in amide derivatives.
- Oxan-4-yl vs. Alkyl/Aryl Substituents : The oxan-4-yl groups in the target compound introduce ether oxygen atoms, likely improving aqueous solubility compared to lipophilic substituents like tert-butyl or fluorinated benzoyl groups.
Biological Activity :
- Amide-linked thiazoles (e.g., RM-4848, 2,4-difluorobenzamide) are associated with PFOR enzyme inhibition , critical in anaerobic metabolism. The target urea derivative may exhibit similar activity but with altered potency due to urea’s stronger H-bonding capacity.
- Thiadiazole-based ureas (e.g., N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea) are less common in pharmaceuticals but may serve as precursors in agrochemicals due to their stability.
Methodological Considerations
Structural analyses of these compounds often rely on X-ray crystallography using programs like SHELX and WinGX. For example, the crystal structure of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide was refined via SHELXL, revealing intermolecular H-bonds critical for dimer stabilization. Similar methods would apply to confirm the target compound’s conformation and packing.
Biological Activity
N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea is a compound of interest due to its potential biological activities. This detailed article explores its biological activity, synthesis, and implications based on current research findings.
Chemical Structure and Properties
The compound this compound features a thiazole ring and a urea linkage, which are known to exhibit various biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research has shown that compounds containing thiazole and urea moieties often exhibit significant antimicrobial properties. A study on similar compounds indicated that derivatives of thiazoles demonstrated potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 0.03 μg/mL |
| Thiazole Derivative B | E. coli | 0.06 μg/mL |
| This compound | TBD | TBD |
Antitumor Activity
The antitumor activity of related thiazole-containing compounds has been documented, with some showing selective cytotoxicity towards cancer cell lines. For instance, compounds with similar structures demonstrated GI50 values in the low micromolar range against various cancer types, suggesting that this compound may possess similar properties .
Table 2: Antitumor Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| Compound X | MDA-MB-231 (Breast) | 15.1 |
| Compound Y | A549 (Lung) | 21.5 |
| This compound | TBD |
The biological activity of this compound is likely linked to its ability to interact with specific biological targets. Molecular docking studies suggest that such compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .
Case Studies
Several case studies have highlighted the potential of thiazole derivatives in drug development:
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various thiazole derivatives against clinical isolates of S. aureus, revealing that modifications at the thiazole position significantly enhanced activity .
- Anticancer Properties : Another investigation focused on the cytotoxic effects of thiazole-based ureas on human cancer cell lines, demonstrating that structural variations could lead to increased potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
